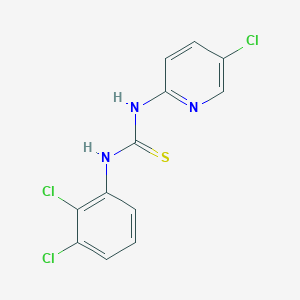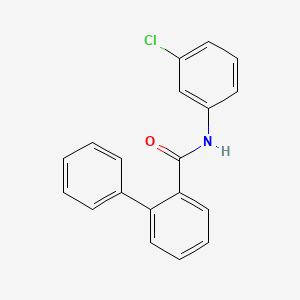![molecular formula C18H13N3O4 B5845140 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile, also known as DCMN or DCMNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and the disruption of their formation can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce cell cycle arrest and apoptosis in these cells. Additionally, 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an antimetastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile is its high purity and good yields, which make it suitable for use in various laboratory experiments. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile. One area of research is the development of novel 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the potential of 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile as an antimicrobial agent, as it has been shown to exhibit activity against several bacterial strains. Additionally, the use of 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile in the fabrication of organic electronic devices and its potential applications in other fields, such as sensor technology, could also be explored.
Méthodes De Synthèse
The synthesis of 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile involves the reaction of 4-cyanobenzaldehyde with 4,5-dimethoxy-2-nitrobenzylidene malononitrile in the presence of a base. The resulting compound is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzonitrile to yield 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile. This method has been reported to yield high purity and good yields of 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile.
Applications De Recherche Scientifique
4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile has been studied for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile has been used as a building block for the synthesis of luminescent polymers and organic light-emitting diodes (OLEDs). In organic electronics, 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile has been utilized as a dopant in the fabrication of field-effect transistors (FETs) and OLEDs. In medicinal chemistry, 4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile has been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
4-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-17-8-14(16(21(22)23)9-18(17)25-2)7-15(11-20)13-5-3-12(10-19)4-6-13/h3-9H,1-2H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGWRJUYSTYIO-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)




![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)


![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)

![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
